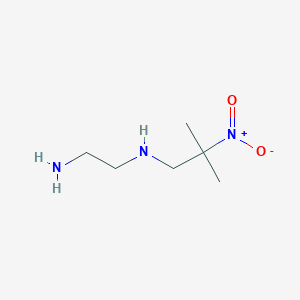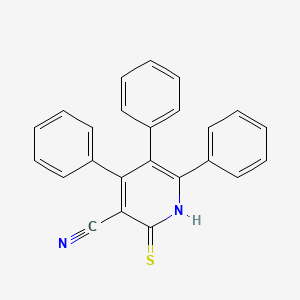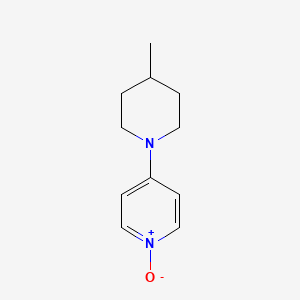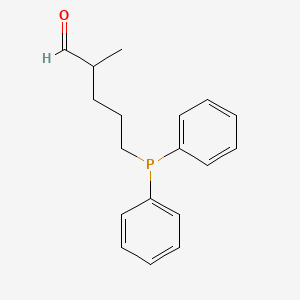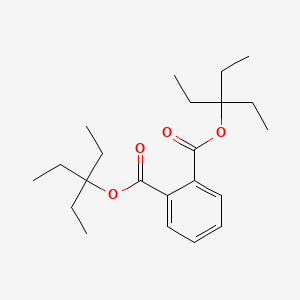![molecular formula C18H9F17O B14300727 Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- CAS No. 112340-38-2](/img/no-structure.png)
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- is a complex organic compound that features a benzene ring substituted with a heptadecafluorononenyl group and a methylethenyl group This compound is notable for its unique structure, which includes a significant number of fluorine atoms, making it highly fluorinated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- typically involves multiple steps. One common method includes the initial preparation of the heptadecafluorononenyl group, which can be synthesized through a series of fluorination reactions. This group is then attached to the benzene ring via an ether linkage. The methylethenyl group is introduced through a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions to ensure the correct positioning on the benzene ring.
Industrial Production Methods
Industrial production of such highly fluorinated compounds often involves specialized equipment and stringent safety protocols due to the reactivity of fluorine. The process generally includes large-scale fluorination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the positions on the benzene ring that are less sterically hindered.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on aromatic systems.
Biology: Investigated for its potential interactions with biological molecules, particularly in the context of drug design and delivery.
Medicine: Explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of specialized materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-4-(1-methylethenyl)-: This compound is similar in structure but lacks the heptadecafluorononenyl group, making it less fluorinated and thus less chemically unique.
Benzene, 1-[(trifluoromethyl)oxy]-4-(1-methylethenyl)-: Another similar compound with fewer fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
The uniqueness of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- lies in its high degree of fluorination, which imparts distinct chemical properties such as increased stability, resistance to degradation, and unique reactivity patterns. These properties make it particularly valuable in research and industrial applications where such characteristics are desired.
Propriétés
| 112340-38-2 | |
Formule moléculaire |
C18H9F17O |
Poids moléculaire |
564.2 g/mol |
Nom IUPAC |
1-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H9F17O/c1-7(2)8-3-5-9(6-4-8)36-11(20)10(19)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h3-6H,1H2,2H3 |
Clé InChI |
ULBFCLBOOZCEJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



